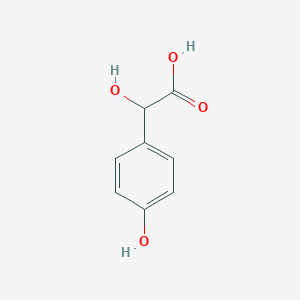

3-Hydroxy-4',5,7-trimethoxyflavanone

説明

Synthesis Analysis

The synthesis of 3-Hydroxy-4',5,7-trimethoxyflavanone involves several key steps starting from precursor compounds. Notably, the acid-catalyzed isomerization of specific chalcone derivatives leads to the formation of trimethoxyflavanone compounds, which are then subjected to oxidation and demethylation processes to obtain the desired flavonoid structure (Fukui, Matsumoto, & Tanaka, 1969). Additionally, hypervalent iodine oxidation presents an alternative synthesis pathway, demonstrating the versatility of approaches in flavanone synthesis (Prakash & Tanwar, 1995).

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-4',5,7-trimethoxyflavanone has been elucidated through crystallographic studies, revealing a non-planar configuration with significant dihedral angles between phenyl rings and fused ring systems. This structural information is crucial for understanding the compound's chemical behavior and interactions (Llorca et al., 1993).

Chemical Reactions and Properties

3-Hydroxy-4',5,7-trimethoxyflavanone participates in various chemical reactions, including oxidation and further derivatization. The flavonoid's reactivity is influenced by its hydroxyl and methoxy groups, which play a critical role in its biological activity and chemical transformations (Clark‐Lewis, Dainis, Mcgarry, & Baig, 1972).

Physical Properties Analysis

The physical properties of 3-Hydroxy-4',5,7-trimethoxyflavanone, such as melting point, solubility, and crystalline structure, are essential for its application in various fields. The compound's crystalline form and melting point range provide insights into its stability and potential for formulation (Llorca et al., 1993).

Chemical Properties Analysis

The chemical properties of 3-Hydroxy-4',5,7-trimethoxyflavanone, including its reactivity with various chemical agents and its role in chemical synthesis, are crucial for exploring its utility in medicinal chemistry and material science. The compound's interaction with biological macromolecules and its ability to undergo specific chemical transformations are of particular interest for drug discovery and development efforts (Ahmad, Mohamed Adib, & Idris, 2014).

科学的研究の応用

Antioxidant, Anticholinesterase, and Antibacterial Properties

A study by Rosa et al. (2019) synthesized hydroxy and methoxychalcones, including compounds similar to 3-Hydroxy-4',5,7-trimethoxyflavanone, demonstrating antioxidant, anticholinesterase, and antibacterial properties. Particularly, a related compound, 2′,4′,4-Trihydroxychalcone, showed notable antitumor activity (Rosa et al., 2019).

Antiproliferative Activity against Tumor Cells

Research by Seito et al. (2011) isolated flavanones from Zeyheria montana leaves, including compounds structurally related to 3-Hydroxy-4',5,7-trimethoxyflavanone, which demonstrated potential antitumor properties against various human tumor cell lines (Seito et al., 2011).

Potential Antiangiogenic Properties

A study by Lee et al. (2016) on the synthesis of natural homoisoflavonoids, closely related to 3-Hydroxy-4',5,7-trimethoxyflavanone, suggested these compounds possess unique properties such as antiangiogenic effects (Lee et al., 2016).

Role in Plant Growth and Flower Color

Wang et al. (2014) studied a flavonoid hydroxylase (CsF3′5′H) in tea plants, indicating that flavonoids like 3-Hydroxy-4',5,7-trimethoxyflavanone play a critical role in catechin accumulation, affecting flower color and promoting plant growth (Wang et al., 2014).

Antimycobacterial Activity and Cytotoxicity

A study by Suksamrarn et al. (2004) on flavonoids from Chromolaena odorata flowers, which may include compounds akin to 3-Hydroxy-4',5,7-trimethoxyflavanone, demonstrated weak antimycobacterial activity and cytotoxicity against human cancer cells (Suksamrarn et al., 2004).

Inhibitory Activity against Cyclooxygenase-2

Jang et al. (2002) identified prenylated flavonoid derivatives from Macaranga conifera leaves, showing inhibitory activity against cyclooxygenase-2, suggesting potential anti-inflammatory applications. These derivatives are related to 3-Hydroxy-4',5,7-trimethoxyflavanone (Jang et al., 2002).

Safety And Hazards

While specific safety and hazard information for 3-Hydroxy-4’,5,7-trimethoxyflavanone is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXOQEHYPPLFAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4',5,7-trimethoxyflavanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

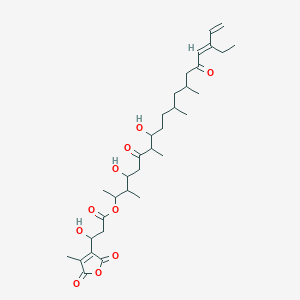

![7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B31421.png)

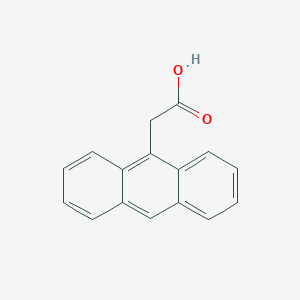

![(13aS)-13,13a-Dihydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquinoline-11,1](/img/structure/B31425.png)

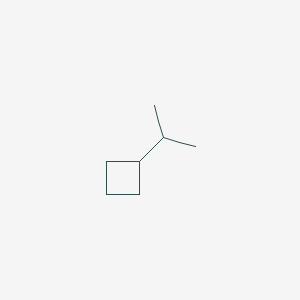

![5-Oxo-1-[(2,3,6,7-tetramethoxyphenanthren-9-yl)methyl]-L-proline](/img/structure/B31427.png)